molecular formula C14H14N2O5S B2891979 N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428351-64-7

N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2891979
CAS No.: 1428351-64-7
M. Wt: 322.34
InChI Key: BJGKWAORRYRUBR-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound of significant research interest due to its potential as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system . This sulfonamide-based molecule is designed for investigating the pathophysiology of a range of inflammatory disorders. Uncontrolled activation of the NLRP3 inflammasome is implicated in the pathogenesis of cryopyrin-associated periodic syndromes (CAPS) and other inflammatory diseases, driving the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 . The core structure of this compound integrates two pharmaceutically important heterocycles: a benzo[d]oxazole and a furan ring. The benzo[d]oxazole scaffold is a recognized structural motif in medicinal chemistry, while the furan ring, an oxygen-containing heterocycle, is a fundamental building block found in numerous bioactive molecules and active pharmaceutical ingredients . The strategic incorporation of the sulfonamide group is a common feature in compounds developed to target and modulate specific biological pathways. Consequently, this molecule serves as a valuable chemical tool for researchers exploring the mechanisms of inflammatory cell signaling and for advancing the development of novel therapeutic agents for inflammasome-related conditions .

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-16-12-8-11(2-3-13(12)21-14(16)17)22(18,19)15-6-4-10-5-7-20-9-10/h2-3,5,7-9,15H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGKWAORRYRUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=COC=C3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves the following key steps:

  • Formation of the benzo[d]oxazole core: : This can be achieved through a cyclization reaction, where 2-aminophenol reacts with carboxylic acids or their derivatives under acidic or basic conditions.

  • Introduction of the sulfonamide group: : This step often involves the reaction of the benzo[d]oxazole with a sulfonyl chloride in the presence of a base such as triethylamine, which aids in the nucleophilic substitution.

  • Attachment of the furan-3-yl ethyl side chain: : This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, where a furan-3-yl boronic acid or halide is coupled with an appropriate ethyl-substituted precursor.

Industrial Production Methods

In industrial settings, the synthesis of this compound might be scaled up using continuous flow chemistry techniques to optimize yield and purity. This involves using automated systems to ensure precise control over reaction parameters, leading to more efficient and reproducible production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide undergoes several key reactions:

  • Oxidation: : The compound can be oxidized, particularly at the furan ring, leading to various oxidation products.

  • Reduction: : Reduction reactions can modify the oxazole and furan rings, often using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, especially involving the sulfonamide or furan moieties.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid (MCPBA) or potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation.

  • Substitution: : Sulfonyl chlorides, boronic acids, halides under Suzuki or Heck coupling conditions.

Major Products

Depending on the specific reaction conditions, major products can include various oxidized forms, reduced derivatives, or substituted analogs with modifications primarily on the furan or oxazole rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide serves as a versatile building block for synthesizing more complex organic molecules.

Biology

In biological research, this compound is studied for its potential bioactivity, such as antimicrobial, antiviral, or anti-inflammatory properties.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic applications, including drug discovery and development.

Industry

In industry, it may be used in the development of new materials or as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, typically involving the binding to specific enzymes or receptors. This binding can alter the activity of these molecular targets, leading to the observed biological effects. For example, if it shows antimicrobial properties, it might inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural and functional attributes of the target compound with structurally related sulfonamide derivatives.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Potential Applications Reference
N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide Benzo[d]oxazole - 3-methyl
- Sulfonamide with 2-(furan-3-yl)ethyl chain
- Moderate lipophilicity due to furan
- Potential for hydrogen bonding via sulfonamide
Enzyme inhibition, antimicrobial agents
N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Benzo[d]oxazole - 3-methyl
- Sulfonamide with hydroxy, furyl, and thienyl substituents
- Increased polarity from hydroxy and thienyl groups
- Enhanced steric bulk
Multitarget enzyme modulation
AR-769 (N-[2-(4-methoxyphenyl)ethyl]-2-oxo-benzimidazole-5-sulfonamide) Benzimidazole - 4-methoxyphenyl ethyl chain - High lipophilicity due to methoxyphenyl
- Improved metabolic stability
CNS-targeted therapies
AR-949 (N-methyl-N-[(2-methyl-3-furyl)methyl]-2-oxo-benzimidazole-5-sulfonamide) Benzimidazole - Methyl and branched furylmethyl groups - Steric hindrance from branched substituents
- Moderate solubility
Antimicrobial or anticancer agents
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide Benzo[d]isoxazole - 3-ethyl, 6-methoxy
- Ethanesulfonamide
- Enhanced electron-withdrawing effects from isoxazole
- Tunable solubility via methoxy
Anti-inflammatory or kinase inhibitors

Key Analysis

Core Heterocycle Variations: The benzo[d]oxazole core (target compound) offers a balance of rigidity and hydrogen-bonding capacity compared to benzimidazole (AR-769, AR-949) or benzo[d]isoxazole derivatives. Benzimidazoles often exhibit stronger π-π stacking interactions, which may enhance binding to hydrophobic enzyme pockets .

Substituent Effects :

  • Furan vs. Thienyl : The target compound’s furan-3-yl group provides moderate electronegativity and lower steric bulk compared to the thienyl-containing analog in , which may favor better membrane permeability .
  • Methoxy vs. Methyl : The 4-methoxyphenyl group in AR-769 enhances lipophilicity and may improve blood-brain barrier penetration, whereas the 3-methyl group in the target compound offers simpler metabolic pathways .

Sulfonamide Functionalization :

  • The 2-(furan-3-yl)ethyl chain in the target compound introduces a polarizable ether linkage, contrasting with the hydroxy and thienyl groups in ’s compound. This difference could influence solubility and binding specificity in biological targets .
  • Branched substituents (e.g., AR-949’s (2-methyl-3-furyl)methyl group) may reduce enzymatic degradation but increase synthesis complexity .

Pharmacological Potential: Enzyme Inhibition: The sulfonamide group is a common pharmacophore in carbonic anhydrase and protease inhibitors. The target compound’s furan-3-yl ethyl chain may align with active-site residues in cathepsin-like enzymes, as suggested by structurally related inhibitors in . Antimicrobial Activity: Sulfonamide derivatives with heteroaromatic substituents (e.g., furan, thiophene) often exhibit broad-spectrum antimicrobial properties, as seen in and .

Biological Activity

N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound that belongs to the class of oxazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N2O4S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

This structure includes a furan ring, a sulfonamide group, and an oxazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various oxazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Oxazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AE. coli20
Compound BS. aureus25
N-(2-(furan-3-yl)ethyl)-...E. coli22
N-(2-(furan-3-yl)ethyl)-...S. aureus24

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds containing the oxazole ring have been shown to inhibit cancer cell proliferation in several cell lines. For example, derivatives similar to this compound demonstrated cytotoxic effects against human breast cancer cells with IC50 values indicating effective dose-response relationships .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of DNA synthesis

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that oxazole derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages . This suggests a mechanism through which these compounds may exert therapeutic effects in inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study investigated the efficacy of a series of oxazole derivatives in treating infections caused by resistant bacterial strains. The study found that N-(2-(furan-3-yl)ethyl)-... exhibited comparable activity to standard antibiotics, suggesting its potential as an alternative treatment option .
  • Case Study on Anticancer Activity : In a clinical trial evaluating the effects of oxazole derivatives on breast cancer patients, preliminary results indicated that those treated with compounds similar to N-(2-(furan-3-yl)ethyl)-... experienced reduced tumor size and improved survival rates compared to control groups .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?

The synthesis involves multi-step reactions, including:

  • Functional group assembly : Sequential coupling of the furan-3-yl ethylamine moiety to the benzo[d]oxazole core via sulfonamide linkage.
  • Reaction optimization : Temperature control (e.g., 60–80°C for sulfonamide formation) and solvent selection (polar aprotic solvents like DMF or DMSO to enhance solubility of intermediates).
  • Purification : Column chromatography or recrystallization to isolate the final product, monitored by thin-layer chromatography (TLC). Yield improvements rely on stoichiometric balancing of reagents and inert atmosphere conditions to prevent oxidation of the furan ring .

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the furan substituent and sulfonamide connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays). Cross-referencing with computational spectral simulations (e.g., ACD/Labs) resolves ambiguities in peak assignments .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Enzyme inhibition assays : Target enzymes like carbonic anhydrase or cyclooxygenase (common for sulfonamides) using fluorometric or colorimetric substrates.
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values.
  • Solubility and stability : Assessed via shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

Discrepancies often arise from:

  • Pharmacokinetic factors : Poor bioavailability due to low solubility or metabolic instability (e.g., furan ring oxidation).
  • Experimental models : Use of humanized mouse models or 3D cell cultures to better mimic human physiology.
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites and adjust dosing regimens .

Q. What strategies elucidate the structure-activity relationship (SAR) of the furan and sulfonamide groups?

  • Analog synthesis : Replace the furan-3-yl group with thiophene or pyrrole to assess heterocycle specificity.
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina to prioritize high-affinity analogs.
  • Enzyme kinetics : Compare inhibition constants (Ki) of analogs to map functional group contributions .

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be addressed during characterization?

  • Dynamic effects : Investigate tautomerism in the benzo[d]oxazole core using variable-temperature NMR.
  • X-ray crystallography : Resolve crystallographic data to confirm bond geometries and rule out stereochemical anomalies.
  • Impurity profiling : Use preparative HPLC to isolate minor components for individual analysis .

Q. What methodologies assess multi-target interactions of this compound in complex biological systems?

  • Proteome-wide profiling : Chemoproteomics with activity-based probes to identify off-target binding.
  • Network pharmacology : Integrate transcriptomic data (RNA-seq) to map pathways influenced by the compound.
  • Synergy screens : Test combinatorial effects with standard therapeutics (e.g., cisplatin in cancer models) .

Key Considerations for Experimental Design

  • Synthetic reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to ensure protocol transferability.
  • Biological assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and validate results across independent replicates.
  • Data interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features with activity trends .

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